2-[(2-{[(4-Fluorophenyl)methyl]amino}pteridin-4-yl)amino]ethan-1-ol
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Overview
Description
2-[(2-{[(4-Fluorophenyl)methyl]amino}pteridin-4-yl)amino]ethan-1-ol is a complex organic compound with the molecular formula C15H15FN6O This compound is characterized by the presence of a fluorophenyl group, a pteridine ring, and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[(4-Fluorophenyl)methyl]amino}pteridin-4-yl)amino]ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-fluorobenzylamine with pteridine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(2-{[(4-Fluorophenyl)methyl]amino}pteridin-4-yl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen functionalities, while reduction may produce fully reduced amine derivatives .
Scientific Research Applications
2-[(2-{[(4-Fluorophenyl)methyl]amino}pteridin-4-yl)amino]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell signaling pathways.
Mechanism of Action
The mechanism of action of 2-[(2-{[(4-Fluorophenyl)methyl]amino}pteridin-4-yl)amino]ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Fluorophenyl)methyl]amino-6,7-dimethoxyquinazoline
- 4-[(4-Fluorophenyl)methyl]amino-2-methylquinazoline
- 4-[(4-Fluorophenyl)methyl]amino-6-methylquinazoline
Uniqueness
Compared to these similar compounds, 2-[(2-{[(4-Fluorophenyl)methyl]amino}pteridin-4-yl)amino]ethan-1-ol is unique due to its specific combination of a pteridine ring and an ethanolamine moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H15FN6O |
---|---|
Molecular Weight |
314.32 g/mol |
IUPAC Name |
2-[[2-[(4-fluorophenyl)methylamino]pteridin-4-yl]amino]ethanol |
InChI |
InChI=1S/C15H15FN6O/c16-11-3-1-10(2-4-11)9-20-15-21-13-12(17-5-6-18-13)14(22-15)19-7-8-23/h1-6,23H,7-9H2,(H2,18,19,20,21,22) |
InChI Key |
DCPCJKJBMJSWOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC3=NC=CN=C3C(=N2)NCCO)F |
Origin of Product |
United States |
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